1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride is a chemical compound characterized by a pyrazole ring substituted with two methyl groups and a sulfonyl fluoride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method is the reaction of 1,4-dimethyl-1H-pyrazole with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety in handling sulfuryl fluoride and other reagents.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids may be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl fluoride group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl fluoride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in the synthesis of sulfonamide derivatives and other functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
1-Methyl-1H-pyrazole-5-sulfonyl fluoride: Similar structure with one methyl group instead of two.
1,4-Dimethyl-1H-pyrazole-3-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at a different position on the pyrazole ring.
Uniqueness
1,4-Dimethyl-1H-pyrazole-5-sulfonyl fluoride is unique due to its specific substitution pattern, which influences its reactivity and the types of chemical transformations it can undergo. The presence of two methyl groups and a sulfonyl fluoride group provides distinct steric and electronic properties, making it a valuable compound for various synthetic applications.
Properties
Molecular Formula |
C5H7FN2O2S |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2,4-dimethylpyrazole-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3 |
InChI Key |
PAVMREQTRQXIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.